molecular formula C11H10Cl2O2 B1453526 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde CAS No. 883532-17-0

3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde

Cat. No. B1453526
CAS RN: 883532-17-0
M. Wt: 245.1 g/mol
InChI Key: ILWCNDOTANGQQP-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde is a chemical compound with the molecular formula C11H10Cl2O2 . It has an average mass of 245.102 Da and a monoisotopic mass of 244.005783 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . The exact 3D structure is not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Impurities in Pharmaceutical Compounds : A study by Zhang et al. (2014) describes the synthesis of an impurity found in crude Roflumilast, a drug, from 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde using a series of reactions including alkylation, oxidation, chlorination, and acylation (Zhang et al., 2014).

  • Synthesis of Complex Metal Clusters : Research by Zhang et al. (2013) involved synthesizing tetranuclear complexes using 3,5-dichloro-2-hydroxy-benzaldehyde, demonstrating its role in the formation of compounds with potential applications in magnetism and molecular electronics (Zhang et al., 2013).

  • Fluorometric Detection of Nitroaromatics : Chattopadhyay et al. (2018) explored the use of Schiff base ligands, including one derived from 3,5-Dichloro-2-hydroxy benzaldehyde, for the detection of nitroaromatic pollutants, highlighting its potential in environmental monitoring (Chattopadhyay et al., 2018).

Process Development and Catalysis

  • Process Development in Pharmaceutical Industry : A study by Charles et al. (1998) describes the development of an industrial process for a compound derived from this compound, showcasing its importance in the synthesis of pharmaceuticals (Charles et al., 1998).

  • Enzyme Catalyzed Asymmetric Synthesis : Kühl et al. (2007) reported on the enzyme-catalyzed asymmetric synthesis of compounds using derivatives of benzaldehyde, indicating the potential of this compound in biocatalysis (Kühl et al., 2007).

  • Spectroscopic Analysis and Molecular Structure Determination : Krishnakumar and Mathammal (2008) used density functional theory calculations and vibrational spectra to study the structure of 3,5 dichloro hydroxy benzaldehyde, illustrating its role in advanced spectroscopic techniques (Krishnakumar & Mathammal, 2008).

  • Catalysis in Organic Synthesis : A paper by Han et al. (2010) demonstrated the use of metal-organic frameworks in the catalysis of reactions involving aldehydes, suggesting potential applications of this compound in green chemistry and catalysis (Han et al., 2010).

properties

IUPAC Name

3,5-dichloro-2-(cyclopropylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O2/c12-9-3-8(5-14)11(10(13)4-9)15-6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWCNDOTANGQQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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